molecular formula C7H7NO5S B185110 4-Nitrophenyl methanesulfonate CAS No. 20455-07-6

4-Nitrophenyl methanesulfonate

Cat. No.: B185110
CAS No.: 20455-07-6
M. Wt: 217.2 g/mol
InChI Key: FFGGSHSHUKFELB-UHFFFAOYSA-N
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Description

4-Nitrophenyl methanesulfonate is an organic compound with the molecular formula C7H7NO5S. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a methanesulfonate group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl methanesulfonate can be synthesized through the reaction of 4-nitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the same basic reaction but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl methanesulfonate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water or aqueous solutions, it hydrolyzes to produce 4-nitrophenol and methanesulfonic acid.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous solutions at varying pH levels.

    Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base.

Major Products:

    Hydrolysis: Produces 4-nitrophenol and methanesulfonic acid.

    Substitution: Yields various substituted phenyl compounds depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl methanesulfonate is widely used in scientific research due to its reactivity and versatility:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of other sulfonate esters and as a leaving group in substitution reactions.

    Biology: It is used in enzyme assays to study the activity of sulfatases and other enzymes that can hydrolyze sulfonate esters.

    Medicine: Research into its potential as a prodrug or intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitrophenyl methanesulfonate involves its ability to act as an electrophile in substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. In hydrolysis reactions, the compound is cleaved to produce 4-nitrophenol and methanesulfonic acid, with the reaction often catalyzed by enzymes or acidic/basic conditions.

Comparison with Similar Compounds

    4-Nitrophenyl methyl sulfite: Similar in structure but with a sulfite group instead of a sulfonate group.

    Phenyl methanesulfonate: Lacks the nitro group, making it less reactive in certain reactions.

Uniqueness: 4-Nitrophenyl methanesulfonate is unique due to the presence of both the nitro group and the methanesulfonate group, which confer distinct reactivity and properties. The nitro group enhances the electrophilicity of the compound, making it more reactive in nucleophilic substitution reactions compared to its analogs.

Properties

IUPAC Name

(4-nitrophenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGGSHSHUKFELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310764
Record name 4-Nitrophenyl methanesulfonate
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Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20455-07-6
Record name Methanesulfonic acid, 4-nitrophenyl ester
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Record name NSC 231598
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Record name 4-Nitrophenyl methanesulfonate
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Record name Methanesulfonic acid, 4-nitrophenyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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